molecular formula C17H18ClN3O3 B12027373 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone

Cat. No.: B12027373
M. Wt: 347.8 g/mol
InChI Key: NQMLBIZKRLZRRJ-KEBDBYFISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone typically involves the reaction of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde with semicarbazide hydrochloride. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid.

    Reduction: 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 4-[(4-Methoxybenzyl)oxy]-3-ethoxybenzaldehyde.

Scientific Research Applications

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The semicarbazone moiety may play a role in inhibiting enzyme activity, while the chlorobenzyl and ethoxy groups may contribute to its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid
  • 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl alcohol
  • 4-[(4-Methoxybenzyl)oxy]-3-ethoxybenzaldehyde

Uniqueness

4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the semicarbazone moiety, in particular, sets it apart from other similar compounds, potentially enhancing its biological activity and making it a valuable compound for research and development.

Properties

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]urea

InChI

InChI=1S/C17H18ClN3O3/c1-2-23-16-9-13(10-20-21-17(19)22)5-8-15(16)24-11-12-3-6-14(18)7-4-12/h3-10H,2,11H2,1H3,(H3,19,21,22)/b20-10+

InChI Key

NQMLBIZKRLZRRJ-KEBDBYFISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)N)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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